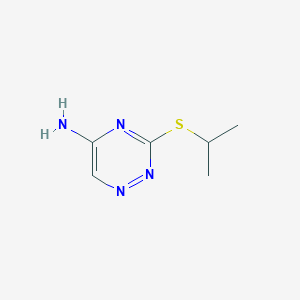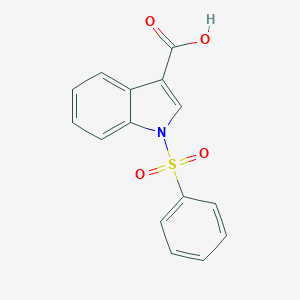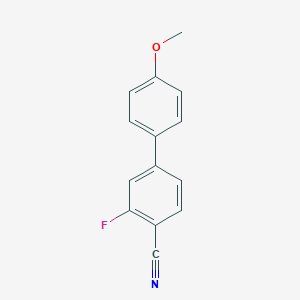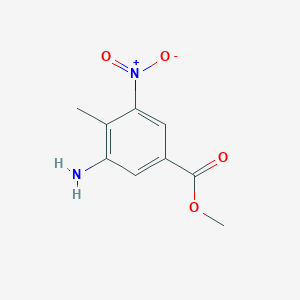
6-(4-Chlorphenyl)pyridazin-3(2H)-on
Übersicht
Beschreibung
“6-(4-chlorophenyl)pyridazin-3(2H)-one” is a chemical compound with the CAS Number: 2166-13-4. Its molecular weight is 206.63 and its molecular formula is C10H7ClN2O . It is a solid substance stored in dry, room temperature conditions .
Molecular Structure Analysis
The InChI code for “6-(4-chlorophenyl)pyridazin-3(2H)-one” is 1S/C10H7ClN2O/c11-8-3-1-7 (2-4-8)9-5-6-10 (14)13-12-9/h1-6H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“6-(4-chlorophenyl)pyridazin-3(2H)-one” is a solid substance. It is stored in dry, room temperature conditions . The boiling point information is not available .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antibakterielle, antimykotische, antimykobakterielle und zytotoxische Aktivität getestet. Derivate dieser Verbindung haben vielversprechende Ergebnisse gegen sowohl grampositive als auch gramnegative Bakterien gezeigt, mit bemerkenswerter Aktivität gegen E. coli ATCC 35218 . Dies deutet auf das Potenzial hin, neue antimikrobielle Wirkstoffe zu entwickeln, die zur Behandlung verschiedener bakterieller Infektionen eingesetzt werden könnten.
Synthese von Derivaten
Die Kernstruktur von „6-(4-Chlorphenyl)pyridazin-3(2H)-on“ ermöglicht die Synthese verschiedener Derivate. Diese Derivate können so konzipiert werden, dass sie bestimmte Eigenschaften wie Löslichkeit oder Wirksamkeit verbessern, wodurch sie für verschiedene wissenschaftliche Anwendungen geeignet sind, darunter die Medikamentenentwicklung und die Materialwissenschaft .
Profiling der biologischen Aktivität
Die biologische Aktivität von Verbindungen, die mit „this compound“ verwandt sind, kann profiliert werden, um ihr Potenzial als therapeutische Wirkstoffe zu bestimmen. Durch die Bewertung ihrer Interaktion mit biologischen Zielstrukturen können Forscher vielversprechende Kandidaten für die Weiterentwicklung zu Medikamenten identifizieren .
Chemische Modifikation für das Wirkstoffdesign
Die Struktur der Verbindung ist für chemische Modifikationen zugänglich, was entscheidend für den Wirkstoffdesignprozess ist. Durch die Veränderung spezifischer funktioneller Gruppen können Forscher Analoga mit verbesserten arzneimittelähnlichen Eigenschaften erzeugen, wie z. B. erhöhte Wirksamkeit oder reduzierte Nebenwirkungen .
Strukturanalyse für die Materialwissenschaft
In der Materialwissenschaft kann die Strukturanalyse solcher Verbindungen zur Entwicklung neuer Materialien mit wünschenswerten Eigenschaften wie thermischer Stabilität oder elektrischer Leitfähigkeit führen. Der robuste Rahmen der Verbindung kann als Rückgrat für die Herstellung fortschrittlicher Materialien dienen .
Pharmakokinetische Studien
Die Untersuchung der Pharmakokinetik von Derivaten von „this compound“ kann Einblicke in ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME) liefern. Diese Informationen sind unerlässlich, um die Dosierung und Verabreichungsmethoden potenzieller Medikamente zu optimieren .
Computergestützte Modellierung
Computermodelle können das Verhalten von „this compound“ in verschiedenen Umgebungen vorhersagen. Diese Modelle helfen, die Wechselwirkungen der Verbindung auf molekularer Ebene zu verstehen, was sowohl für das Wirkstoffdesign als auch für die Anwendungen in der Materialwissenschaft von Vorteil ist .
Anti-fibrotische Aktivitäten
Die Forschung hat gezeigt, dass bestimmte Derivate von Pyridazinon anti-fibrotische Aktivitäten aufweisen, was bei der Behandlung von Krankheiten, die durch übermäßige Fasergewebsbildung gekennzeichnet sind, wie z. B. Leberfibrose, von Vorteil sein könnte .
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 6-(4-chlorophenyl)pyridazin-3(2H)-one are bacterial cells . The compound has been found to exhibit activity against both Gram-positive and Gram-negative bacteria . The role of these targets is crucial in the compound’s antimicrobial activity.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction results in the compound’s antimicrobial effects.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
The result of the action of 6-(4-chlorophenyl)pyridazin-3(2H)-one is the inhibition of bacterial growth. The compound has been found to be active against both Gram-positive and Gram-negative bacteria, including E. coli ATCC 35218 . This suggests that the compound may have broad-spectrum antimicrobial activity.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBJPGFCUGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351040 | |
| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-13-4 | |
| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)





![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)



